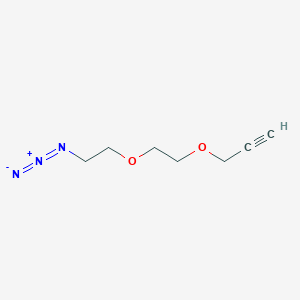
Pyridin-2-ylacetic acid, lithium salt
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pyridin-2-ylacetic acid, lithium salt involves several steps. One common method is the reaction between 2-aminopyridine and lithium acetate . The amino group of 2-aminopyridine reacts with acetic acid, leading to the formation of the desired compound. Detailed synthetic procedures and optimization strategies have been reported in the literature .
Molecular Structure Analysis
Single-crystal X-ray diffraction studies have revealed the precise arrangement of atoms within the crystal lattice, including bond lengths, angles, and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Lithium salts of pyridine derivatives, such as pyridine-3-sulfonic acid, exhibit interesting structural properties like π–π interactions between pyridine moieties, contributing to the understanding of crystallographic characteristics in related compounds (Lee & Barboiu, 2004).
Chemical Synthesis and Reactivity
- Lithium derivatives of pyridin-2-ylmethanes can react with mercury(II) iodide, demonstrating the chemical reactivity of lithium salts in the synthesis of poly(pyridin-2-yl)ethanes (Canty & Minchin, 1986).
- Bis(alkoxysilylamido)yttrium pyridyl and alpha-picolyl complexes synthesized from lithium salts indicate their utility in organometallic chemistry and potential in catalysis (Duchateau et al., 1997).
Electrochemical Applications
- Lithium-ion cells containing pyridine adduct additives demonstrate the potential of lithium salts in improving cell lifetime and performance, contributing to advancements in battery technology (Hall et al., 2016).
Coordination Chemistry
- The study of lithium and magnesium complexes using pyridyl-pendant β-diketiminates highlights their role in the synthesis of metal complexes and their catalytic applications (Li et al., 2022).
Polymer Science
- Lithium chloride can improve the solubility of activated dicarboxylic acids in pyridine, facilitating the polyesterification process, underscoring the importance of lithium salts in polymer chemistry (Higashi & Kira, 2004).
Eigenschaften
IUPAC Name |
lithium;2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Li/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMQWFGQFTRFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6LiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-ylacetic acid, lithium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















